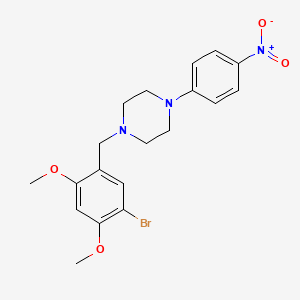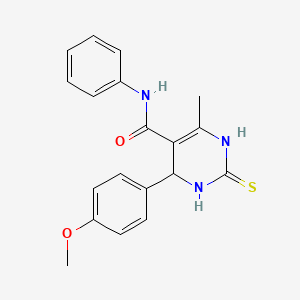![molecular formula C18H16N4O2 B5146884 N-({2-[(6-methyl-3-pyridinyl)oxy]-3-pyridinyl}methyl)-2-pyridinecarboxamide](/img/structure/B5146884.png)
N-({2-[(6-methyl-3-pyridinyl)oxy]-3-pyridinyl}methyl)-2-pyridinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-({2-[(6-methyl-3-pyridinyl)oxy]-3-pyridinyl}methyl)-2-pyridinecarboxamide, also known as NMP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of N-({2-[(6-methyl-3-pyridinyl)oxy]-3-pyridinyl}methyl)-2-pyridinecarboxamide is not fully understood, but it is believed to involve the modulation of ion channel activity and the inhibition of PARP-1. N-({2-[(6-methyl-3-pyridinyl)oxy]-3-pyridinyl}methyl)-2-pyridinecarboxamide has been shown to interact with the TRPM8 channel, leading to a decrease in its activity and a reduction in cold sensation. N-({2-[(6-methyl-3-pyridinyl)oxy]-3-pyridinyl}methyl)-2-pyridinecarboxamide has also been found to inhibit the activity of PARP-1, leading to a decrease in DNA repair and increased cell death.
Biochemical and Physiological Effects
N-({2-[(6-methyl-3-pyridinyl)oxy]-3-pyridinyl}methyl)-2-pyridinecarboxamide has been found to have a number of biochemical and physiological effects. It has been shown to modulate the activity of ion channels, leading to changes in cellular signaling and neurotransmitter release. N-({2-[(6-methyl-3-pyridinyl)oxy]-3-pyridinyl}methyl)-2-pyridinecarboxamide has also been found to inhibit the activity of PARP-1, leading to decreased DNA repair and increased cell death. Additionally, N-({2-[(6-methyl-3-pyridinyl)oxy]-3-pyridinyl}methyl)-2-pyridinecarboxamide has been found to have anti-inflammatory and antioxidant effects, which may have implications for the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-({2-[(6-methyl-3-pyridinyl)oxy]-3-pyridinyl}methyl)-2-pyridinecarboxamide is its potential as a research tool for studying ion channel function and PARP-1 inhibition. It has been shown to be effective in modulating the activity of the TRPM8 channel and inhibiting the activity of PARP-1, making it a useful tool for investigating the roles of these proteins in various biological processes. However, one of the limitations of N-({2-[(6-methyl-3-pyridinyl)oxy]-3-pyridinyl}methyl)-2-pyridinecarboxamide is its potential toxicity, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on N-({2-[(6-methyl-3-pyridinyl)oxy]-3-pyridinyl}methyl)-2-pyridinecarboxamide. One area of interest is the development of N-({2-[(6-methyl-3-pyridinyl)oxy]-3-pyridinyl}methyl)-2-pyridinecarboxamide analogs with improved potency and selectivity for ion channels and PARP-1. Another area of interest is the investigation of N-({2-[(6-methyl-3-pyridinyl)oxy]-3-pyridinyl}methyl)-2-pyridinecarboxamide's potential therapeutic applications, particularly in the treatment of diseases involving ion channel dysfunction or PARP-1 overactivity. Finally, further research is needed to fully understand the mechanism of action of N-({2-[(6-methyl-3-pyridinyl)oxy]-3-pyridinyl}methyl)-2-pyridinecarboxamide and its effects on cellular signaling and neurotransmitter release.
Métodos De Síntesis
The synthesis of N-({2-[(6-methyl-3-pyridinyl)oxy]-3-pyridinyl}methyl)-2-pyridinecarboxamide involves the reaction of 2-chloronicotinic acid with 2-(6-methylpyridin-3-yloxy)pyridine in the presence of a base, followed by N-methylation using dimethyl sulfate. The resulting product is purified using chromatography, yielding N-({2-[(6-methyl-3-pyridinyl)oxy]-3-pyridinyl}methyl)-2-pyridinecarboxamide as a white solid.
Aplicaciones Científicas De Investigación
N-({2-[(6-methyl-3-pyridinyl)oxy]-3-pyridinyl}methyl)-2-pyridinecarboxamide has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been shown to modulate the activity of certain ion channels, including the TRPM8 channel, which is involved in the sensation of cold. N-({2-[(6-methyl-3-pyridinyl)oxy]-3-pyridinyl}methyl)-2-pyridinecarboxamide has also been found to inhibit the activity of the enzyme poly(ADP-ribose) polymerase-1 (PARP-1), which is involved in DNA repair and has been implicated in various diseases, including cancer and neurodegenerative disorders.
Propiedades
IUPAC Name |
N-[[2-(6-methylpyridin-3-yl)oxypyridin-3-yl]methyl]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2/c1-13-7-8-15(12-21-13)24-18-14(5-4-10-20-18)11-22-17(23)16-6-2-3-9-19-16/h2-10,12H,11H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWJNPHWRALZPGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)OC2=C(C=CC=N2)CNC(=O)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[2-(6-methylpyridin-3-yl)oxypyridin-3-yl]methyl]pyridine-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![({1-benzyl-2-[(2-methoxyethyl)sulfonyl]-1H-imidazol-5-yl}methyl)methyl(4-pyrimidinylmethyl)amine](/img/structure/B5146816.png)
![methyl 3-{2-[(2-fluorophenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5146825.png)
![2-(6-bromo-2-methoxy-1-naphthyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B5146828.png)
![4-acetyl-N-[1-(2-fluorobenzyl)-3-piperidinyl]benzamide](/img/structure/B5146837.png)
![2-(3,4-dimethoxybenzyl)-N-[(4-methyl-1H-imidazol-2-yl)methyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B5146848.png)
![N-(4-methoxyphenyl)-2-[5-({[(4-methylphenyl)amino]carbonyl}amino)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5146854.png)

![3-chloro-N-({[4-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5146857.png)
![N-[3-(benzoylamino)phenyl]-2-methyl-3-nitrobenzamide](/img/structure/B5146862.png)
![1,11,12,13-tetrachloro-14,14-dimethoxy-6-azatetracyclo[9.2.1.0~2,10~.0~4,8~]tetradec-12-ene-5,7-dione](/img/structure/B5146863.png)

![1-[(1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-N-(4-isopropylphenyl)-3-piperidinamine](/img/structure/B5146879.png)

